N-(6-Aminohexyl)aminopropyltrimethoxysilane

説明

Definition and Nomenclature

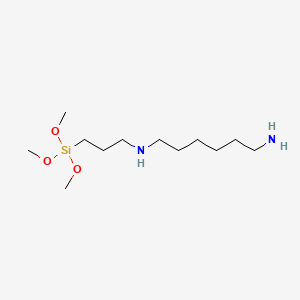

This compound is an organosilane compound characterized by its bifunctional nature, containing both hydrolyzable methoxy groups and diamino functionalities within a single molecular structure. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine, reflecting its structural composition of a trimethoxysilyl propyl group linked to a hexamethylene diamine chain. Alternative nomenclature includes 1,6-hexanediamine, N-[3-(trimethoxysilyl)propyl]-, and [3-(6-aminohexylamino)propyl]trimethoxysilane, demonstrating the various systematic approaches to naming this complex organosilane structure.

The molecular formula C₁₂H₃₀N₂O₃Si indicates the presence of twelve carbon atoms, thirty hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one silicon atom, with a molecular weight of 278.47 grams per mole. The Chemical Abstracts Service registry number 51895-58-0 serves as the unique identifier for this compound in chemical databases and literature. The compound exhibits the canonical Simplified Molecular Input Line Entry System representation as COSi(OC)OC, which describes the connectivity of atoms within the molecular structure.

Historical Development and Discovery

The development of this compound emerged from the broader evolution of silane coupling agent technology, which began with the recognition that organosilanes could serve as molecular bridges between organic and inorganic materials. The compound represents an advancement over shorter-chain aminosilanes by incorporating an extended hexamethylene diamine chain that provides enhanced flexibility and improved reactivity compared to conventional silane coupling agents. This long-chain amino-functional silane was developed to address limitations in compatibility and transparency when used with resin and inorganic filler systems.

Research applications of this compound have expanded significantly since its introduction, with documented use in various fields including nanoparticle synthesis, surface modification, and biomedical applications. Early applications focused on the compound's ability to form stable siloxane bonds with siliceous surfaces while simultaneously providing reactive amine groups for further chemical modification. The compound's dual functionality has made it particularly valuable in developing hybrid organic-inorganic materials and in creating functionalized surfaces for specialized applications.

Overview of Structural Features

The molecular structure of this compound features several distinct functional domains that contribute to its versatility as a coupling agent and surface modifier. The trimethoxysilyl group (Si(OCH₃)₃) serves as the hydrolyzable anchor that can form covalent bonds with hydroxylated surfaces through condensation reactions. This silyl functionality enables the compound to react with silica, glass, and other oxide surfaces to create stable siloxane linkages.

The propyl linker chain (-(CH₂)₃-) connects the silicon center to the first nitrogen atom, providing spatial separation between the reactive silyl group and the amine functionalities. This three-carbon spacer allows for adequate molecular flexibility while maintaining structural integrity during surface binding reactions. The hexamethylene diamine portion (NH₂(CH₂)₆NH-) contributes both primary and secondary amine functionalities, with the six-carbon chain providing enhanced flexibility compared to shorter-chain analogs.

Physical properties of this compound include a density of approximately 0.980 to 1.11 grams per milliliter at room temperature, indicating a liquid state under standard conditions. The compound exhibits a boiling point of 160-165°C at reduced pressure (0.15 millimeters of mercury), with a flash point exceeding 110°C. The refractive index at 20°C is reported as 1.4501, providing optical characterization data useful for quality control and analytical applications.

Significance in Organosilane Chemistry

This compound occupies a significant position within organosilane chemistry due to its unique combination of structural features that enable diverse chemical reactivity and applications. The compound belongs to the class of diamino functional trialkoxy silanes, which represent advanced coupling agents capable of forming durable bonds between organic and inorganic materials. These silane coupling agents function by hydrolyzing their alkoxy groups to form reactive silanol species that can condense with surface hydroxyl groups on inorganic substrates.

The general mechanism of silane coupling involves hydrolysis of the methoxy groups to form silanols, followed by condensation reactions that create siloxane bonds with substrate surfaces. The organofunctional amine groups remain available for subsequent chemical reactions, enabling the formation of hybrid organic-inorganic interfaces with tailored properties. This dual functionality allows this compound to serve as a molecular bridge that can significantly enhance adhesion characteristics, modify surface wetting properties, and facilitate chemical transformations at heterogeneous interfaces.

The extended carbon chain length in this compound provides advantages over shorter-chain aminosilanes in terms of flexibility and reactivity. Research has demonstrated that this long-chain amino-functional silane exhibits better reactivity, flexibility, and compatibility compared to conventional silanes, particularly in applications requiring improved transparency of reactants in resin and inorganic filler systems. The compound's ability to improve material compatibility while maintaining reactive functionality has made it valuable in developing advanced composite materials and surface-modified nanoparticles.

Scope and Objectives of Research

Contemporary research involving this compound encompasses multiple scientific disciplines, including materials science, nanotechnology, biomedical engineering, and surface chemistry. Primary research objectives focus on exploiting the compound's bifunctional nature to develop novel materials with enhanced properties and performance characteristics. The compound's ability to form stable covalent bonds with inorganic surfaces while providing reactive amine groups for further functionalization has driven extensive investigation into its applications in nanoparticle synthesis and modification.

Nanoparticle functionalization represents a major area of research focus, with studies demonstrating the compound's effectiveness in creating amine-functionalized silica nanoparticles for various applications. Research has shown that this compound can be successfully incorporated into reverse microemulsion synthesis protocols to produce highly monodisperse amine-functionalized silica nanoparticles ranging from 50 to 200 nanometers in diameter. These functionalized nanoparticles have been employed as platforms for nitric oxide delivery systems, demonstrating the compound's utility in biomedical applications.

Surface modification applications represent another significant research domain, with investigations focusing on the compound's ability to alter surface properties of various materials. Studies have demonstrated the use of this compound in functionalizing titanium dioxide nanoparticles through hydrothermal synthesis routes, resulting in surface-modified particles with enhanced hydrophobic properties. This research has implications for developing advanced photocatalytic materials and composite systems with tailored interfacial characteristics.

Mesoporous silica functionalization has emerged as a specialized application area where this compound demonstrates particular utility. Research has shown that the compound can be effectively incorporated into mesoporous silica nanoparticles using aminosilane-template surfactant ion exchange reactions, creating functionalized materials suitable for controlled release applications. These studies have explored the relationship between aminosilane structure and incorporation efficiency, providing insights into optimizing functional group density and particle morphology.

The development of hybrid organic-inorganic materials represents an expanding research frontier where this compound plays a crucial role. Investigations have demonstrated the compound's effectiveness in creating poly(aminohexyl)(aminopropyl)silsesquioxane colloids through hydrolytic condensation reactions, resulting in spherical structures measuring 40 to 190 nanometers in diameter. These hybrid materials have shown promise as supports for metal nanoparticle synthesis and as building blocks for hierarchical nanostructures.

特性

IUPAC Name |

N'-(3-trimethoxysilylpropyl)hexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N2O3Si/c1-15-18(16-2,17-3)12-8-11-14-10-7-5-4-6-9-13/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVXVPUHCLLJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCCCCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432924 | |

| Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51895-58-0 | |

| Record name | N-(6-AMINOHEXYL)AMINOPROPYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(6-Aminohexylamino)propyl]trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)aminopropyltrimethoxysilane can be synthesized through the reaction of 1,6-hexanediamine with 3-chloropropyltrimethoxysilane under controlled conditions. The reaction typically involves the use of an organic solvent such as toluene and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is purified through distillation or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then subjected to purification steps, including distillation and filtration, to achieve the desired purity levels .

化学反応の分析

Types of Reactions: N-(6-Aminohexyl)aminopropyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The methoxy groups can hydrolyze in the presence of moisture or water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Water or moisture, typically under ambient conditions.

Condensation: Catalysts such as acids or bases to promote the condensation reaction.

Substitution: Electrophiles like alkyl halides or acyl chlorides, often in the presence of a base.

Major Products:

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds and polymeric structures.

Substitution: Formation of substituted amines and other derivatives.

科学的研究の応用

作用機序

The mechanism of action of N-(6-Aminohexyl)aminopropyltrimethoxysilane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material. The amino groups can also interact with various substrates, facilitating the coupling and adhesion processes .

類似化合物との比較

N-Methylaminopropyltrimethoxysilane (MAP3)

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

3-Aminopropyltrimethoxysilane (APTMS)

- Structure : Single primary amine with a three-carbon propyl chain.

- Contrast : Lacks the secondary amine and extended carbon chain of AHAP3, limiting its capacity for dual functionalization.

Functional Performance

NO Release Kinetics

- AHAP3’s longer NO-release half-life correlates with reduced biocidal efficacy compared to MAP3. However, AHAP3’s slower release may enhance sustained antimicrobial activity in chronic wounds .

Toxicity Profile

- AHAP3 : Primary amines contribute to cytotoxicity at high concentrations (6 mg/mL reduces fibroblast viability by 40%) . Converting amines to QA groups mitigates toxicity .

- MAP3: Despite faster NO release, cytotoxicity toward mammalian cells remains significant, limiting clinical use without further modification .

Silica Nanoparticle Functionalization

Structural Outcomes

生物活性

N-(6-Aminohexyl)aminopropyltrimethoxysilane (AHAPS) is a multifunctional silane compound with significant biological activity. Its unique structure, which includes hydrolysable methoxy groups and amino functionalities, allows it to interact with various biomolecules, making it valuable in numerous scientific and medical applications. This article provides a comprehensive overview of the biological activity of AHAPS, highlighting its mechanisms of action, biochemical properties, cellular effects, and applications in research.

1. Chemical Structure and Properties

AHAPS is characterized by its chemical formula C_{12}H_{30N_2O_3Si and a molecular weight of 278.47 g/mol. It contains:

- Primary amine : Enhances reactivity with biomolecules.

- Secondary amine : Provides additional functional sites for interactions.

- Trimethoxysilane groups : Facilitate surface modification and bonding to inorganic substrates.

The compound has a boiling point of 160-165 °C at 0.15 mmHg and a density of 1.11 g/mL, indicating its stability under various conditions .

Target Interactions

AHAPS primarily interacts with biomolecules through grafting processes. The hydrolysable methoxy groups can undergo hydrolysis to form silanol groups, which can then condense to create siloxane bonds on surfaces. This process is crucial for modifying the surfaces of nanoparticles or other materials for enhanced reactivity and compatibility .

Biochemical Pathways

The compound's long-chain amino structure allows it to engage in various biochemical reactions, including:

- Enzyme interactions : Modulating enzyme activity by binding to active sites or altering enzyme conformation.

- Gene expression modulation : Influencing cellular signaling pathways that regulate gene expression .

Reactivity

AHAPS exhibits notable reactivity due to its dual functional groups, allowing it to act as a coupling agent between organic and inorganic materials. This property is particularly useful in:

- Biosensor development : Facilitating the immobilization of enzymes and antibodies onto solid supports.

- Drug delivery systems : Enhancing biocompatibility and reducing biofouling in biomedical applications .

Stability

The stability of AHAPS in aqueous environments is influenced by its hydrolytic sensitivity. Studies indicate that it reacts slowly with moisture, which affects its long-term efficacy in biological applications .

Impact on Cell Behavior

AHAPS influences various cell types through its interactions with cellular components, leading to changes in:

- Cell signaling pathways : Alterations can result in modified cellular responses.

- Metabolic processes : Changes in metabolism may affect cell viability and proliferation .

Case Study: Antibacterial Properties

Research has demonstrated that AHAPS-modified surfaces exhibit antibacterial activity against pathogens such as Candida albicans. The release of nitric oxide from AHAPS-modified xerogel surfaces has been shown to significantly inhibit the growth of these microorganisms .

5. Applications in Scientific Research

AHAPS has diverse applications across multiple fields:

| Application Area | Description |

|---|---|

| Chemistry | Used as a coupling agent for enhancing adhesion between organic and inorganic materials. |

| Biology | Facilitates the immobilization of biomolecules for biosensors and diagnostics. |

| Medicine | Investigated for drug delivery systems and biomedical coatings to improve biocompatibility. |

| Industry | Applied in adhesives, sealants, and coatings to enhance mechanical properties . |

6. Conclusion

This compound is a versatile compound with significant biological activity owing to its unique chemical structure and reactivity. Its ability to interact with various biomolecules makes it an essential tool in scientific research, particularly in biosensor development, drug delivery systems, and antimicrobial applications. Continued exploration of its properties may lead to innovative solutions in biomedicine and materials science.

Q & A

Q. Key Parameters :

| Latex Mask Diameter (nm) | Resulting Pore Size (nm) | Periodicity (nm) |

|---|---|---|

| 151 ± 4 | 56 ± 9 | 155 ± 8 |

Phase imaging via AFM distinguishes elastic properties and chemical uniformity of the rings .

Advanced: What strategies mitigate cytotoxicity in AAPTMS-functionalized nanoparticles used for nitric oxide (NO) delivery?

Methodological Answer:

Cytotoxicity arises from primary amines and NO byproducts. Mitigation strategies include:

- Quaternary Ammonium (QA) Functionalization : Convert primary amines in AAPTMS to trimethyl QA groups, reducing cationic charge and toxicity. QA-modified particles show 40% higher cell viability at 8 mg/mL compared to unmodified amines .

- Sol-Gel Encapsulation : Integrate AAPTMS into silica matrices to immobilize cytotoxic NO metabolites (e.g., N-nitroso groups). This limits leaching but requires optimization to balance NO release rates and biocompatibility .

Basic: What characterization techniques are critical for assessing the morphology and chemical uniformity of AAPTMS nanostructures?

Methodological Answer:

- Atomic Force Microscopy (AFM) :

- Topography Imaging : Resolves height profiles (e.g., 5.7 nm z-scale for nanorings) .

- Phase Imaging : Detects elastic response differences between AAPTMS rings (uniform composition) and surrounding matrix .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms Si-O-Si (1100 cm⁻¹) and N-H (3300 cm⁻¹) bonding .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies surface amine density via N1s peaks .

Advanced: How does the alkyl chain length in AAPTMS influence its grafting efficiency in supercritical CO₂ (scCO₂) environments, and what are the implications for antibacterial applications?

Methodological Answer:

AAPTMS’s 6-aminohexyl chain enhances scCO₂ solubility and reduces intramolecular catalysis of siloxane bonds, improving grafting efficiency on cellulose substrates. Key advantages:

- Reduced Cyclic Intermediate Formation : Longer chains hinder five-membered cyclic intermediates that hydrolyze Si-O-C bonds .

- Antibacterial Activity : Dual amino groups provide cationic surfaces that disrupt bacterial membranes. Grafted AAPTMS on cellulose reduces E. coli viability by >90% at 2 wt% loading .

Basic: What are the key considerations when functionalizing silica nanoparticles with AAPTMS to ensure colloidal stability?

Methodological Answer:

- Centrifugation Speed : ≤3645g prevents nanoparticle aggregation during washing .

- Drying Conditions : In vacuo drying avoids moisture-induced siloxane crosslinking .

- Storage : Seal particles at room temperature in anhydrous environments to preserve amine reactivity .

Advanced: How do variations in the Stöber synthesis parameters affect the size and functional group distribution of AAPTMS-modified nanoparticles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。